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Ertiprotafib: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Ertiprotafib is a multifaceted small molecule that has garnered significant interest in the

scientific community for its potential therapeutic applications. Initially developed as an insulin

sensitizer for type 2 diabetes, its mechanism of action has been revealed to be more complex

than first understood. This technical guide provides an in-depth overview of the chemical

structure, physicochemical properties, and biological activities of Ertiprotafib. It details the

experimental protocols used to characterize its interactions with key cellular targets and

elucidates the signaling pathways it modulates.

Chemical Structure and Physicochemical Properties
Ertiprotafib, also known as PTP-112, is a synthetic, non-competitive inhibitor of Protein

Tyrosine Phosphatase 1B (PTP1B), an inhibitor of IkappaB kinase β (IKK-β), and a dual

agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPARβ.[1] Its

chemical and physical properties are summarized below.

Table 1: Chemical Identifiers of Ertiprotafib
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Identifier Value

IUPAC Name

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f]

[2]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-

phenylpropanoic acid[2]

Molecular Formula C₃₁H₂₇BrO₃S[2]

CAS Number 251303-04-5[2]

SMILES

CC1=CC(=CC(=C1O--INVALID-LINK--

C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C

53)Br)C)C[2]

Table 2: Physicochemical Properties of Ertiprotafib

Property Value Source

Molecular Weight 559.51 g/mol [3]

pKa (Strongest Acidic) 4.31 [2]

logP 7.95 [2]

Water Solubility 3.29e-05 mg/mL (Predicted) [2]

Solubility in DMSO
100 mg/mL (178.73 mM;

requires sonication)
[3]

In Vivo Formulation Solubility
≥ 2.5 mg/mL in 10% DMSO >>

90% corn oil (Clear solution)
[3]

In Vivo Formulation Solubility

2.5 mg/mL in 10% DMSO >>

40% PEG300 >> 5% Tween-

80 >> 45% saline (Suspended

solution; requires sonication)

[3]

Biological Activity and Mechanism of Action
Ertiprotafib exhibits a unique polypharmacological profile, engaging with multiple targets to

exert its biological effects.
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Table 3: Biological Activities of Ertiprotafib

Target Activity IC₅₀ / EC₅₀

Protein Tyrosine Phosphatase

1B (PTP1B)
Non-competitive Inhibitor 1.6 µM[3]

IkappaB kinase β (IKK-β) Inhibitor 400 nM[3]

Peroxisome Proliferator-

Activated Receptor α (PPARα)
Dual Agonist ~1 µM[3]

Peroxisome Proliferator-

Activated Receptor β (PPARβ)
Dual Agonist ~1 µM[3]

PTP1B Inhibition and Aggregation
Ertiprotafib acts as a non-competitive inhibitor of PTP1B, a key negative regulator of insulin

and leptin signaling pathways.[4] Interestingly, studies have revealed that Ertiprotafib induces

the aggregation of PTP1B in a concentration-dependent manner, which is a unique mechanism

of inhibition among PTP1B inhibitors.[5] This aggregation is thought to contribute to its cellular

effects.

IKK-β Inhibition
Ertiprotafib is a potent inhibitor of IKK-β, a crucial kinase in the NF-κB signaling pathway.[6]

By inhibiting IKK-β, Ertiprotafib can suppress the activation of NF-κB, a transcription factor

that plays a central role in inflammatory responses.

PPARα/β Agonism
Ertiprotafib functions as a dual agonist for PPARα and PPARβ, nuclear receptors that are

critical regulators of lipid and glucose metabolism.[3] Activation of PPARs by Ertiprotafib
contributes to its effects on lipid-lowering and insulin sensitization.

Signaling Pathways
Ertiprotafib's multifaceted nature allows it to intervene in several key signaling cascades.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1671058?utm_src=pdf-body
https://file.medchemexpress.eu/batch_PDF/HY-19383/Ertiprotafib-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.eu/batch_PDF/HY-19383/Ertiprotafib-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.eu/batch_PDF/HY-19383/Ertiprotafib-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.eu/batch_PDF/HY-19383/Ertiprotafib-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b1671058?utm_src=pdf-body
https://www.researchgate.net/figure/Ertiprotafib-is-a-non-competitive-inhibitor-of-PTP1B-a-Chemical-structure-of_fig1_345671639
https://www.benchchem.com/product/b1671058?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7531832/
https://www.benchchem.com/product/b1671058?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17407812/
https://www.benchchem.com/product/b1671058?utm_src=pdf-body
https://www.benchchem.com/product/b1671058?utm_src=pdf-body
https://file.medchemexpress.eu/batch_PDF/HY-19383/Ertiprotafib-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b1671058?utm_src=pdf-body
https://www.benchchem.com/product/b1671058?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Insulin

Insulin Receptor
(IR)

IRS Proteins

P

PI3K
P

Akt/PKB GLUT4 Translocation
(Glucose Uptake)

PTP1B

Dephosphorylates

Dephosphorylates

Ertiprotafib

Click to download full resolution via product page

PTP1B Signaling Pathway Inhibition by Ertiprotafib.
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IKK-β Signaling Pathway Inhibition by Ertiprotafib.
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Experimental Protocols
PTP1B Inhibition Assay
This protocol is based on the colorimetric detection of p-nitrophenol produced from the

dephosphorylation of p-nitrophenyl phosphate (pNPP) by PTP1B.

Materials:

Recombinant human PTP1B enzyme

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

p-Nitrophenyl phosphate (pNPP) substrate solution

Ertiprotafib stock solution (in DMSO)

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of Ertiprotafib in the assay buffer.

In a 96-well plate, add the PTP1B enzyme to each well, except for the blank controls.
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Add the Ertiprotafib dilutions or vehicle (DMSO) to the respective wells.

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a

specific temperature (e.g., 37°C).

Initiate the reaction by adding the pNPP substrate to all wells.

Incubate the reaction for a specific time (e.g., 30 minutes) at the same temperature.

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

Measure the absorbance at 405 nm using a microplate reader.

Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition

percentage against the logarithm of the inhibitor concentration.

IKK-β Kinase Assay
This protocol describes a general luminescence-based kinase assay to measure IKK-β activity.

Materials:

Recombinant human IKK-β enzyme

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

IKK-β specific peptide substrate (e.g., a peptide derived from IκBα)

ATP solution

Ertiprotafib stock solution (in DMSO)

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

White, opaque 96-well microplate

Luminometer

Procedure:
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Prepare serial dilutions of Ertiprotafib in the kinase assay buffer.

In a white 96-well plate, add the IKK-β enzyme, the peptide substrate, and the Ertiprotafib
dilutions or vehicle.

Initiate the kinase reaction by adding ATP to each well.

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60

minutes).

Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP

detection reagent according to the manufacturer's instructions.

Measure the luminescence using a luminometer. A decrease in luminescence indicates ATP

consumption and IKK-β activity.

Calculate the percentage of inhibition and determine the IC₅₀ value.

PPARα/β Transactivation Assay
This protocol outlines a reporter gene assay to assess the agonistic activity of Ertiprotafib on

PPARα and PPARβ.

Materials:

Mammalian cell line (e.g., HEK293T, HepG2)

Expression plasmid for the ligand-binding domain (LBD) of human PPARα or PPARβ fused

to a DNA-binding domain (e.g., GAL4).

Reporter plasmid containing a luciferase gene under the control of a promoter with response

elements for the DNA-binding domain (e.g., UAS).

Transfection reagent.

Cell culture medium and supplements.

Ertiprotafib stock solution (in DMSO).
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Luciferase assay reagent.

Luminometer.

Procedure:

Seed the cells in a multi-well plate and allow them to attach overnight.

Co-transfect the cells with the PPAR-LBD expression plasmid and the reporter plasmid using

a suitable transfection reagent.

After transfection, replace the medium with fresh medium containing serial dilutions of

Ertiprotafib or a known PPAR agonist (positive control) and vehicle (negative control).

Incubate the cells for 24-48 hours.

Lyse the cells and measure the luciferase activity using a luminometer and a luciferase

assay reagent.

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla

luciferase) or to the total protein concentration.

Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value.
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Workflow for Investigating Ertiprotafib-induced PTP1B Aggregation.
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Conclusion
Ertiprotafib is a compound with a complex pharmacological profile, acting as a non-

competitive inhibitor of PTP1B, a potent inhibitor of IKK-β, and a dual agonist of PPARα/β. Its

unique mechanism of PTP1B inhibition through induced aggregation sets it apart from other

inhibitors. The detailed chemical, physical, and biological data, along with the experimental

methodologies provided in this guide, offer a comprehensive resource for researchers in the

fields of metabolic diseases, inflammation, and drug discovery. Further investigation into the

intricate interplay of its multiple activities may unveil new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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